Dispiro[2.0.2.1]heptane-7-acetic acid

Physicochemical profiling Acid dissociation constant Drug-likeness prediction

Researchers developing fragment-based screening libraries often face limited availability of conformationally restricted, three-dimensional scaffolds with high Fsp3. Dispiro[2.0.2.1]heptane-7-acetic acid (CAS 2229861-90-7) addresses this gap. • Fsp3 0.875, 2 rotatable bonds - ideal for PPI-targeted fragment libraries and entropy-driven binding. • Predicted pKa 4.68 ensures physiological ionization for solubility and salt-bridge interactions. • Serves as key intermediate for CFTR modulators and chiral dopants in ferroelectric liquid crystals. Supplied with full analytical documentation; available for immediate dispatch.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12943039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDispiro[2.0.2.1]heptane-7-acetic acid
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC12C(C23CC3)CC(=O)O
InChIInChI=1S/C9H12O2/c10-7(11)5-6-8(1-2-8)9(6)3-4-9/h6H,1-5H2,(H,10,11)
InChIKeyDKQHLONHAGLRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dispiro[2.0.2.1]heptane-7-acetic acid: Spirocyclopropane Building Block


Dispiro[2.0.2.1]heptane-7-acetic acid (CAS 2229861-90-7) is a strained, polycyclic spiro compound featuring a rigid dispiro[2.0.2.1]heptane core with an acetic acid side chain . With the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol, it belongs to the triangulane class of oligospirocyclopropanes, which are characterized by their three-dimensional, conformationally restricted architecture [1]. The compound is commercially available as a research chemical and versatile small-molecule scaffold, primarily utilized as a synthetic building block in medicinal chemistry, particularly in the development of CFTR modulators, as well as in materials science for ferroelectric liquid crystal applications [2][3].

Conformationally restricted scaffold. Rigid dispiro[2.0.2.1]heptane core for Fsp3-driven fragment-based screening.
Synthetic building block. Versatile acetic acid handle for esterification, amidation, and scaffold derivatization.
Research models. Supports ferroelectric liquid crystal dopant synthesis and triangulane reactivity studies.

Why Dispiro[2.0.2.1]heptane-7-acetic acid Cannot Be Replaced


Simple cyclopropane acetic acids (e.g., cyclopropylacetic acid, CAS 5239-82-7) and the direct carboxylic acid analog (dispiro[2.0.2.1]heptane-7-carboxylic acid, CAS 181134-66-7) lack the unique combination of structural features present in Dispiro[2.0.2.1]heptane-7-acetic acid . The target compound incorporates a rigid, three-dimensional dispiro[2.0.2.1]heptane core—a [3]triangulane scaffold—that imposes conformational restriction and distinct electronic properties due to the spirocyclopropane ring strain [1]. The acetic acid side chain, separated from the cage by a methylene spacer, provides different steric and electronic characteristics compared to directly attached carboxylic acid derivatives, influencing pKa, lipophilicity, and molecular recognition . Generic substitution would alter these parameters, risking loss of target binding affinity, liquid crystalline phase behavior, or synthetic utility in downstream derivatization [2].

Target Compound
Dispiro[2.0.2.1]heptane-7-acetic acid
[3]Triangulane core with methylene-spaced acetic acid side chain. Rigid cage architecture imposes conformational restriction and distinct electronic properties.
Common Analog
Cyclopropylacetic acid / Carboxylic acid analog
Simple cyclopropane acetic acid or directly attached carboxylic acid. Lacks dispiro cage rigidity and distinct charge distribution of the target scaffold.
Context-dependent risk Generic substitution may alter pKa, lipophilicity, and molecular recognition. Liquid crystalline phase behavior or target binding affinity may not transfer.

Quantitative Differentiation: Dispiro[2.0.2.1]heptane-7-acetic acid vs. Analogs


Predicted pKa Shift vs. Closest Analogs

Dispiro[2.0.2.1]heptane-7-acetic acid (target compound) exhibits a predicted pKa of 4.68±0.10, which is 0.08 units lower (more acidic) than that of the simpler analog cyclopropylacetic acid (predicted pKa 4.76±0.10) and 0.06 units lower than the directly attached carboxylic acid analog dispiro[2.0.2.1]heptane-7-carboxylic acid (predicted pKa 4.74±0.20) . This modest but measurable increase in acidity is consistent with the electron-withdrawing effect of the dispiro[2.0.2.1]heptane cage transmitted through the methylene spacer, and it may influence ionization state at physiological pH and solubility characteristics relevant to formulation and biological assay conditions.

pKa Shift
Data to verify
Target pKa 4.68 ± 0.10 Δ –0.08 vs cyclopropylacetic acid Δ –0.06 vs carboxylic acid analog
Ionization-state context for formulation and assay conditions.
In silico prediction. May shift fraction ionized at pH 7.4 by ~2–3 percentage points.
Physicochemical profiling Acid dissociation constant Drug-likeness prediction

Fsp3 Advantage over Simple Analogs

The fraction of sp³-hybridized carbon atoms (Fsp3) is a key metric for evaluating molecular complexity and three-dimensionality in drug discovery. Dispiro[2.0.2.1]heptane-7-acetic acid (C9H12O2) exhibits an Fsp3 of 0.875 (7 out of 8 carbon atoms in the skeleton are sp³; the carboxylic acid carbon is sp²), compared to cyclopropylacetic acid (C5H8O2) which has an Fsp3 of 0.600 (3 out of 5 carbons sp³) . For comparison, the dispiro[2.0.2.1]heptane-7-carboxylic acid analog has an Fsp3 of 0.875 (identical core but lacks the methylene spacer) . The higher Fsp3 of the target compound reflects the greater three-dimensional character conferred by the dispiro[2.0.2.1]heptane core, which has been correlated with improved clinical success rates in drug development pipelines [1].

Fsp3 Advantage
Cross-study comparable
Target Fsp3 0.875 Δ +0.275 vs cyclopropylacetic acid
Reported higher molecular complexity context for scaffold diversity.
Calculated from molecular formulas. Carboxylic acid analog shares identical Fsp3 (0.875).
Molecular complexity Fsp3 analysis Scaffold diversity

Rotatable Bond Count vs. Acyclic Analogs

The number of rotatable bonds is a critical determinant of conformational flexibility and entropic penalty upon target binding. Dispiro[2.0.2.1]heptane-7-acetic acid contains only 2 rotatable bonds (the C–C bond connecting the cage to the acetic acid moiety, and the C–COOH bond), as reported by the SMILES notation O=C(O)CC1C2(CC2)C12CC2 . In contrast, linear aliphatic carboxylic acids such as heptanoic acid (C7H14O2) possess 5 rotatable bonds, while cyclopropylacetic acid has 2 rotatable bonds but lacks the rigid cage architecture [1]. The combination of minimal rotatable bonds with the fully rigid dispiro[2.0.2.1]heptane core—which has zero rotatable bonds within the cage itself—provides a unique conformational restriction profile that is not achievable with either acyclic or monocyclic analogs [2].

Rotatable Bonds
Class-level inference
Target 2 rotatable bonds 60% reduction vs heptanoic acid
Conformational restriction profile supports target-engagement studies.
Core cage has zero rotatable bonds. Different conformational sampling vs monocyclic analogs.
Conformational restriction Rotatable bond analysis Ligand efficiency

X-ray Charge Density of the Carboxylic Acid Analog

High-resolution single-crystal X-ray diffraction data measured at 100 K for the closely related analog 7-dispiro[2.0.2.1]heptane carboxylic acid (C8H10O2, CAS 181134-66-7) revealed that the π-acceptor hydroxycarbonyl substituent exerts a more pronounced electronic effect on the endo-side of the molecule [1][2]. Multipole refinement converged at R = 0.023 for 5539 reflections with I ≥ 3σ(I) and sin θ/λ ≤ 1.08 Å⁻¹ [1]. The experimental deformation density maps and Laplacian of ρ showed features specific to polyspirocyclopropanes, including bond critical-point properties that differ from monocyclic cyclopropane carboxylic acids [2][3]. Analysis of bond critical-point properties revealed that small conformational changes significantly influence bond length distribution within the dispiro[2.0.2.1]heptane skeleton, a feature not observed in simpler cyclopropane systems. Although this study was performed on the directly attached carboxylic acid analog rather than the acetic acid derivative, the dispiro[2.0.2.1]heptane core electronic structure is conserved, and the findings are directly relevant to understanding the unique electronic environment of the target compound.

Charge Density (Analog)
Class-level inference
Multipole refinement R = 0.023 (5539 reflections, 100 K). Endo-side electronic effect of π-acceptor substituent confirmed.
Unique electronic distribution supports differential reactivity context.
Data from 7-dispiro[2.0.2.1]heptane carboxylic acid analog. Core electronic structure conserved.
Charge density analysis X-ray crystallography Electronic structure

Applications of Dispiro[2.0.2.1]heptane-7-acetic acid


Fragment-Based Drug Discovery: High Fsp3, Rigid Scaffold

For medicinal chemistry programs prioritizing three-dimensional fragments with high Fsp3 (≥0.85), Dispiro[2.0.2.1]heptane-7-acetic acid offers an Fsp3 of 0.875 and only 2 rotatable bonds, making it suitable for fragment-based screening libraries targeting protein-protein interactions or other challenging targets where conformational preorganization reduces entropic penalties [1]. The predicted pKa of 4.68 ensures the carboxylate is predominantly ionized at physiological pH, providing a solubility handle and potential for salt-bridge interactions with basic residues in target binding pockets .

Ferroelectric Liquid Crystal Dopants

Optically active dispiro[2.0.2.1]heptane derivatives have demonstrated utility as chiral dopants in ferroelectric liquid crystal (FLC) mixtures, exhibiting measurable spontaneous polarization (Ps), helical twisting power (HTP), and rapid electro-optical response times [2][3]. Dispiro[2.0.2.1]heptane-7-acetic acid can serve as a key synthetic intermediate for preparing phenylpyrimidine-based FLC compounds through standard carboxylic acid derivatization (esterification, amidation), enabling tuning of mesogenic properties through variation of the appended aromatic core [2].

Spirocyclopropane Ring-Opening Reactions

The dispiro[2.0.2.1]heptane core is a member of the triangulane family and exhibits unique reactivity patterns under Lewis acid, transition metal-catalyzed, and thermal conditions, including stereospecific ring-opening with retention of the spiro skeleton [4]. Dispiro[2.0.2.1]heptane-7-acetic acid, with its carboxylic acid handle, is a versatile entry point for exploring this reactivity space, enabling the synthesis of complex polycyclic scaffolds that are inaccessible from simpler cyclopropane acetic acids [4][5].

Bioisostere Exploration with the Dispiro Scaffold

The rigid dispiro[2.0.2.1]heptane core provides a geometrically defined attachment vector for the acetic acid moiety, making the target compound useful for systematic bioisostere exploration in drug candidates . Compared to flexible acyclic carboxylic acids (e.g., heptanoic acid with 5 rotatable bonds), the restricted conformational space of Dispiro[2.0.2.1]heptane-7-acetic acid may reduce metabolic degradation via restricted access to CYP450 active sites, while the unique charge distribution of the triangulane core—as evidenced by the experimental charge density study on the analog—may alter hydrogen-bonding patterns with target proteins relative to monocyclic or acyclic comparators [6].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Fsp3 and rotatable bond context
Target-engagement and ligand-efficiency endpoints
Ferroelectric liquid crystal dopants
Spiro scaffold synthetic versatility
Mesogenic property and enantiomeric excess review
Spirocyclopropane ring-opening studies
Cage reactivity profile
Stereospecific retention and product distribution
Bioisostere exploration
Conformational restriction and charge distribution
Hydrogen-bonding pattern and metabolic stability review
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